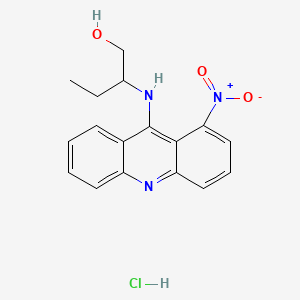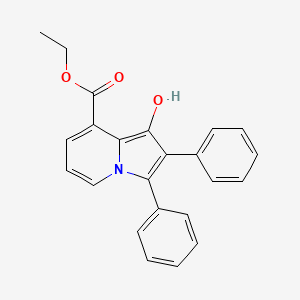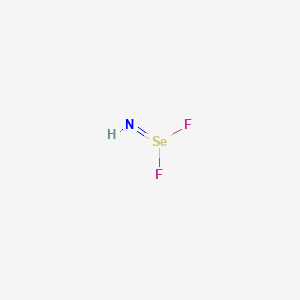
Selenimidous difluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Selenimidous difluoride is a chemical compound that contains selenium and fluorine atoms. It is known for its unique properties and potential applications in various fields of science and industry. The compound’s molecular structure and reactivity make it an interesting subject for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Selenimidous difluoride can be synthesized through various methods. One common approach involves the reaction of selenium oxychloride with potassium fluoride, resulting in the formation of seleninyl fluoride, which can then be further processed to obtain this compound . Another method involves the reaction of selenium tetrafluoride with water or selenium dioxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using high-purity reagents and controlled reaction conditions. The use of specialized equipment and techniques ensures the efficient and safe production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Selenimidous difluoride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique molecular structure and the presence of selenium and fluorine atoms.
Common Reagents and Conditions: Common reagents used in reactions with this compound include fluorine gas, potassium fluoride, and xenon difluoride . The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed: The major products formed from reactions involving this compound include pentafluoroselenium hypofluorite and other selenium-containing compounds . These products have various applications in different fields of science and industry.
Applications De Recherche Scientifique
Selenimidous difluoride has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology and medicine, the compound’s unique properties make it a potential candidate for the development of new drugs and therapies . In industry, this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of selenimidous difluoride involves its interaction with molecular targets and pathways in biological systems. The compound can induce apoptosis in transformed cells, making it a potential chemopreventive agent . It also interacts with various enzymes and proteins, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to selenimidous difluoride include selenoyl fluoride, selenium oxyfluoride, and selenium dioxydifluoride . These compounds share some structural similarities but differ in their reactivity and applications.
Uniqueness: this compound is unique due to its specific molecular structure and the presence of both selenium and fluorine atoms. This combination gives the compound distinct properties and makes it suitable for various applications in science and industry.
Propriétés
Numéro CAS |
83573-71-1 |
|---|---|
Formule moléculaire |
F2HNSe |
Poids moléculaire |
131.98 g/mol |
InChI |
InChI=1S/F2HNSe/c1-4(2)3/h3H |
Clé InChI |
CRJWVOZTSWSCFD-UHFFFAOYSA-N |
SMILES canonique |
N=[Se](F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-(benzenesulfonyl)-8-methyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate](/img/structure/B14427245.png)
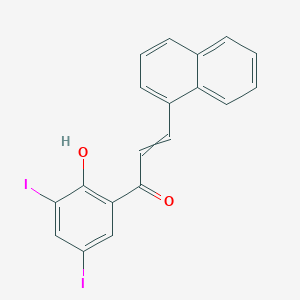
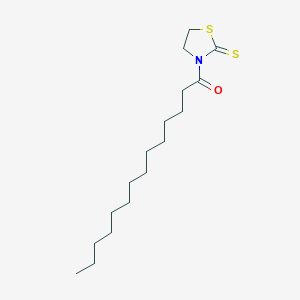
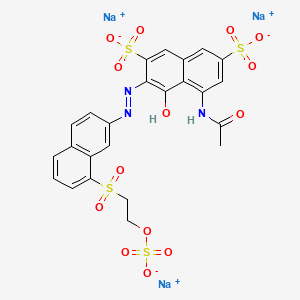
![2,4-Pentanedione, 3-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14427288.png)
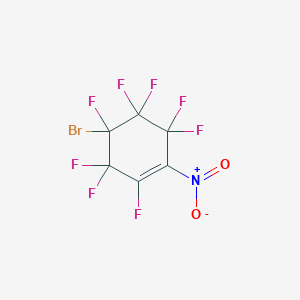
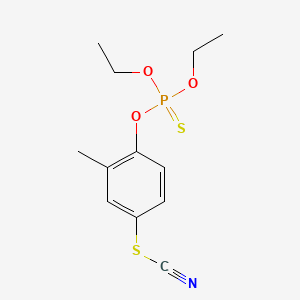
![(8R,9S,13S,14S)-3-(2-hydroxyethoxy)-13-methyl-4-nitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14427307.png)
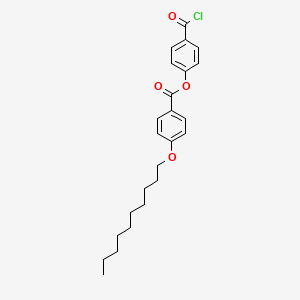
![(4S)-4-[(Naphthalen-2-yl)oxy]-L-proline](/img/structure/B14427312.png)
![4,4'-Dimethyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14427321.png)

